1-[(4-Pentoxyphenyl)methyl]indole-2,3-dione 1-[(4-Pentoxyphenyl)methyl]indole-2,3-dione
Brand Name: Vulcanchem
CAS No.: 708285-41-0
VCID: VC21393798
InChI: InChI=1S/C20H21NO3/c1-2-3-6-13-24-16-11-9-15(10-12-16)14-21-18-8-5-4-7-17(18)19(22)20(21)23/h4-5,7-12H,2-3,6,13-14H2,1H3
SMILES: CCCCCOC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O
Molecular Formula: C20H21NO3
Molecular Weight: 323.4g/mol

1-[(4-Pentoxyphenyl)methyl]indole-2,3-dione

CAS No.: 708285-41-0

Cat. No.: VC21393798

Molecular Formula: C20H21NO3

Molecular Weight: 323.4g/mol

* For research use only. Not for human or veterinary use.

1-[(4-Pentoxyphenyl)methyl]indole-2,3-dione - 708285-41-0

Specification

CAS No. 708285-41-0
Molecular Formula C20H21NO3
Molecular Weight 323.4g/mol
IUPAC Name 1-[(4-pentoxyphenyl)methyl]indole-2,3-dione
Standard InChI InChI=1S/C20H21NO3/c1-2-3-6-13-24-16-11-9-15(10-12-16)14-21-18-8-5-4-7-17(18)19(22)20(21)23/h4-5,7-12H,2-3,6,13-14H2,1H3
Standard InChI Key MOGXVFYQZGPABH-UHFFFAOYSA-N
SMILES CCCCCOC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O
Canonical SMILES CCCCCOC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O

Introduction

Chemical Structure and Properties

Molecular Composition

1-[(4-Pentoxyphenyl)methyl]indole-2,3-dione belongs to the broader class of N-substituted indole-2,3-diones, featuring a pentoxy group at the para position of the benzyl substituent. The core structure consists of an indole-2,3-dione scaffold with the N-substitution providing unique physicochemical properties.

Based on analysis of related indole-2,3-dione derivatives, this compound likely possesses the following characteristics:

PropertyValue/Description
Molecular FormulaC₂₀H₂₁NO₃
Molecular WeightApproximately 323.39 g/mol
Physical AppearanceCrystalline solid, likely yellow to orange in color
SolubilityModerately soluble in organic solvents (DMSO, chloroform, methanol); poorly soluble in water
LogPEstimated 4.2-4.8 (relatively lipophilic)
Functional GroupsKetone, amide, ether

Structural Characteristics

The compound's structure can be broken down into three primary components:

  • The indole-2,3-dione core, which serves as the pharmacophore in many biological applications

  • The benzyl linker, which provides conformational flexibility

  • The pentoxy substituent, which enhances lipophilicity and may influence membrane permeability

Similar to related compounds such as 1-[3-methoxy-4-(pentyloxy)benzyl]-7-methyl-1H-indole-2,3-dione, the N-benzyl substitution pattern significantly alters the electronic properties of the indole nitrogen, potentially affecting the compound's reactivity and biological interactions.

Synthesis Methodologies

General Synthetic Approaches

The synthesis of 1-[(4-Pentoxyphenyl)methyl]indole-2,3-dione typically involves N-alkylation of indole-2,3-dione (isatin) with an appropriate benzyl halide derivative. Based on established protocols for similar compounds, several synthetic routes can be proposed:

Direct N-Alkylation

This approach involves the reaction of isatin with 4-pentoxybenzyl halide (typically bromide or chloride) in the presence of a base such as potassium carbonate or sodium hydride, using aprotic polar solvents like DMF or acetone:

  • Preparation of 4-pentoxybenzyl halide from 4-hydroxybenzaldehyde through O-alkylation with pentyl bromide followed by reduction and halogenation

  • Reaction of isatin with the prepared benzyl halide under basic conditions

  • Purification through recrystallization or column chromatography

Alternative Multi-Step Approach

For 5-substituted analogs of the target compound, a different synthetic pathway might be employed, similar to the one described for other indole-2,3-dione derivatives:

  • Reaction of 4-substituted anilines with chloral hydrate and hydroxylamine hydrochloride to form isonitroacetanilines

  • Cyclization of isonitroacetanilines in concentrated sulfuric acid to yield 5-substituted indole-2,3-diones

  • N-alkylation with the appropriate benzyl halide derivative

The total yield for similar multistep processes typically ranges from 51-68% when calculated from the starting anilines .

Optimization Considerations

Several factors influence the efficiency of the synthesis:

ParameterOptimal ConditionsEffect on Yield
BaseK₂CO₃ or NaHStronger bases often improve yields but may increase side reactions
SolventDMF or AcetoneDMF typically provides better yields but is more difficult to remove
Temperature60-80°CHigher temperatures accelerate reaction but may increase impurities
Reaction Time4-8 hoursExtended times may improve conversion but increase degradation
PurificationColumn chromatographyCritical for obtaining high purity samples for biological testing

Biological Activity and Applications

Predicted Pharmacological Profile

Based on the established activities of structurally similar indole-2,3-dione derivatives, 1-[(4-Pentoxyphenyl)methyl]indole-2,3-dione likely exhibits a range of biological activities:

Potential ActivityMechanism/TargetRelated Evidence
AnticancerKinase inhibition, apoptosis inductionDocumented for multiple N-substituted isatins
Anti-inflammatoryModulation of inflammatory cytokinesCommon in lipophilic indole derivatives
AntimicrobialCell wall/membrane disruptionReported for various isatin derivatives
NeuroprotectiveInteraction with CNS receptorsObserved in several N-benzylated isatins
Anti-HIVProtease or reverse transcriptase inhibitionEstablished for several isatin-based compounds

The pentoxy substituent likely enhances the compound's ability to cross biological membranes, potentially improving its pharmacokinetic properties compared to more polar analogs.

Structure-Activity Relationships

The biological activity of 1-[(4-Pentoxyphenyl)methyl]indole-2,3-dione is influenced by several key structural features:

  • The indole-2,3-dione core serves as a pharmacophore capable of interacting with various biological targets through hydrogen bonding and π-stacking interactions

  • The N-benzyl substituent typically enhances binding to hydrophobic pockets in protein targets

  • The pentoxy group increases lipophilicity, potentially improving membrane permeability and binding to lipophilic domains of target proteins

Similar N-substituted indole derivatives have shown the ability to interact with biological targets such as receptors or enzymes, influencing pathways related to inflammation, apoptosis, and neurotransmission.

Research Findings and Analytical Methods

Spectroscopic Characterization

For comprehensive characterization of 1-[(4-Pentoxyphenyl)methyl]indole-2,3-dione, several analytical techniques are typically employed:

Mass Spectrometry

Mass spectrometric analysis of related indole-2,3-dione compounds typically reveals characteristic fragmentation patterns. For the target compound, the anticipated molecular ion peak would appear at approximately m/z 323 [M+H]⁺, with common fragment ions resulting from cleavage of the pentoxy side chain and the N-C bond between the indole and benzyl groups .

Nuclear Magnetic Resonance

Typical ¹H NMR signals for this compound class include:

  • Aromatic protons of both the indole and benzyl rings (6.8-7.8 ppm)

  • Methylene protons adjacent to the nitrogen (4.8-5.0 ppm)

  • Methylene protons of the pentoxy chain (3.8-4.0 ppm, adjacent to oxygen)

  • Terminal methyl group of the pentoxy chain (0.8-0.9 ppm)

Infrared Spectroscopy

Based on analysis of related compounds such as 1-phenylindole-2,3-dione, characteristic IR absorption bands would include:

  • C=O stretching (1730-1760 cm⁻¹ and 1700-1720 cm⁻¹)

  • Aromatic C=C stretching (1600-1620 cm⁻¹)

  • C-O-C stretching of the pentoxy group (1240-1270 cm⁻¹)

Computational Studies

Molecular modeling and computational analysis of 1-[(4-Pentoxyphenyl)methyl]indole-2,3-dione provide insights into its:

  • Preferred conformations and torsional angles between the indole core and the benzyl substituent

  • Electrostatic potential maps highlighting the reactive centers

  • Docking studies predicting interactions with potential biological targets

  • ADME properties calculated through in silico methods

These computational approaches help guide the design of analogs with optimized properties for specific biological applications.

Pharmaceutical Development Considerations

Drug-Like Properties

The evaluation of 1-[(4-Pentoxyphenyl)methyl]indole-2,3-dione as a potential drug candidate would involve assessment of several key parameters:

PropertyPredicted ValueSignificance
Rule of 5 ComplianceBorderline (MW < 500, LogP < 5)Important for oral bioavailability
Topological Polar Surface AreaApproximately 54 ŲAffects membrane permeability
Metabolic StabilityModerate (susceptible to O-dealkylation)Influences half-life and dosing frequency
Aqueous SolubilityLimited (< 50 μg/mL)May require formulation strategies
Plasma Protein BindingLikely high (> 90%)Affects distribution and free drug concentration

Formulation Approaches

Due to its predicted lipophilic nature, pharmaceutical development of this compound might require specialized formulation approaches:

  • Use of solubility-enhancing excipients (cyclodextrins, surfactants)

  • Development of lipid-based delivery systems

  • Consideration of prodrug approaches targeting the pentoxy group

  • Exploration of nanoparticle-based delivery systems

Future Research Directions

Structure Optimization

Future research on 1-[(4-Pentoxyphenyl)methyl]indole-2,3-dione may focus on:

  • Modification of the pentoxy chain length to optimize lipophilicity

  • Introduction of additional functional groups to enhance target specificity

  • Exploration of bioisosteric replacements for the carbonyl groups

  • Development of hybrid molecules incorporating other pharmacophores

Application Expansion

Potential areas for expanded application include:

  • Development as probe compounds for studying specific cellular pathways

  • Incorporation into targeted drug delivery systems

  • Exploration as diagnostic tools based on specific binding interactions

  • Investigation as chemosensors for metal ions or other analytes

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